

Application Note: Unambiguous ^1H and ^{13}C NMR Spectroscopic Assignment of 1-Methylindazole

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Compound of Interest

Compound Name: 1-Methylindazole

Cat. No.: B079620

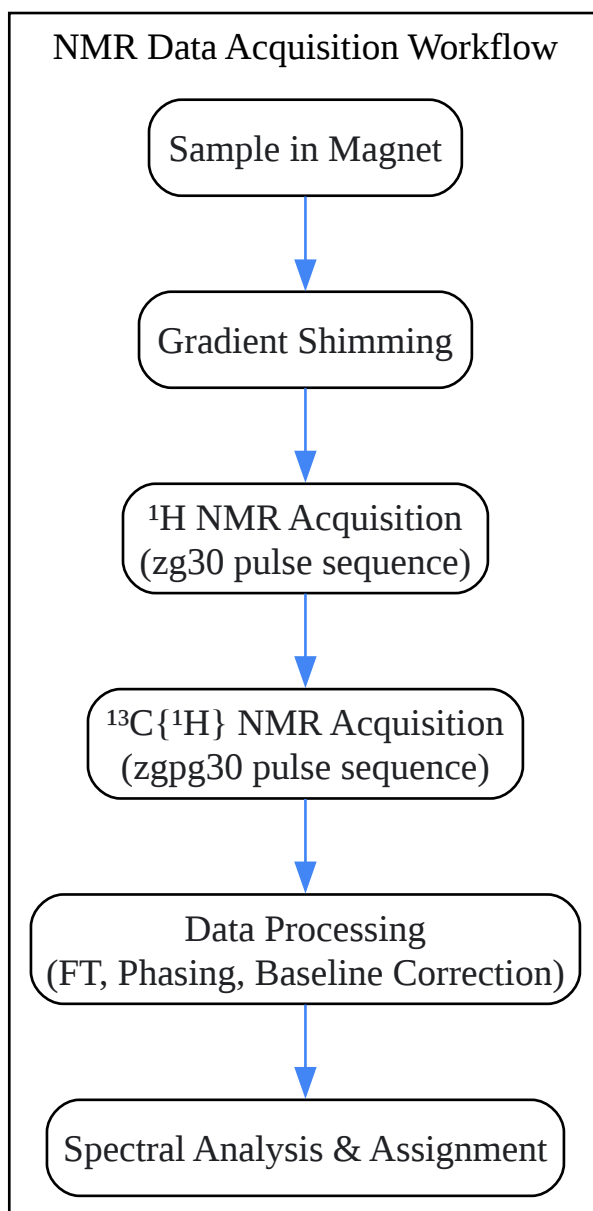
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Introduction

1-Methylindazole is a fundamental heterocyclic scaffold prevalent in a multitude of pharmacologically active compounds. As a key building block in medicinal chemistry, its unambiguous structural characterization is paramount for synthesis validation, impurity profiling, and ensuring the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such small molecules in solution. This technical guide provides a comprehensive protocol and detailed analysis for the complete assignment of the ^1H and ^{13}C NMR spectra of **1-methylindazole**, grounded in established experimental data and spectroscopic principles. Understanding the precise chemical shifts and coupling patterns is not merely an academic exercise; it is a critical step in quality control and the rational design of novel indazole-based therapeutic agents. This document will detail the causality behind spectral features, offering field-proven insights into the interpretation of the NMR data for this important molecule.

Molecular Structure and Numbering Convention

The standard IUPAC numbering system for the indazole ring is utilized throughout this guide. The methyl group is attached to the N1 position of the pyrazole ring.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com